molecular formula C7H5BrClNO3 B1289885 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene CAS No. 569688-62-6

1-Bromo-5-chloro-2-methoxy-3-nitrobenzene

Cat. No. B1289885
M. Wt: 266.47 g/mol
InChI Key: SBXLTJMCTVOQGC-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

2-Nitro-4-chloro-6-bromoanisole was prepared by the same procedure as described for Step 2 of Preparation 2a using 2-nitro-4-chloro-6-bromophenol (16 g), methyl iodide (10.8 g), and potassium carbonate (26.3 g). Workup gave crude 2-nitro-4-chloro-6-bromoanisole (16.3 g, 96%) which was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ7.80 (d, J=2.5 Hz, 1 H), 7.77 (d, J=2.5 Hz, 1H), 4.01 (s, 3H). 13C NMR (75 MHz, CDCl3) δ149.7, 137.2 (2C), 130.0, 124.4, 120.5, 62.8.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
26.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Br:11])[C:5]=1[OH:12])([O-:3])=[O:2].CI.[C:15](=O)([O-])[O-].[K+].[K+]>>[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Br:11])[C:5]=1[O:12][CH3:15])([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Br)O
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
26.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Nitro-4-chloro-6-bromoanisole was prepared by the same procedure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.